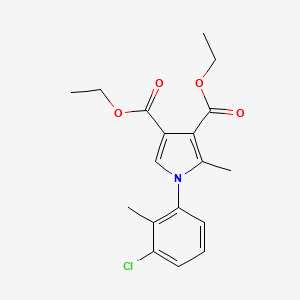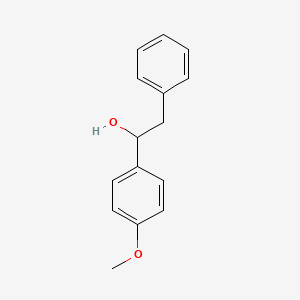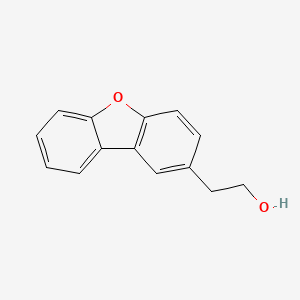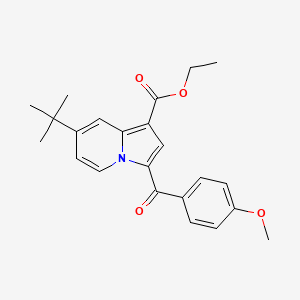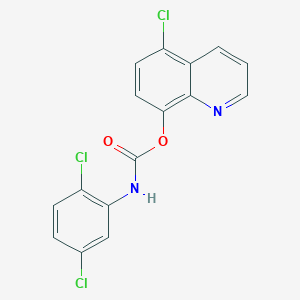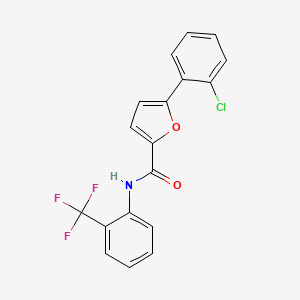
5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide is a complex organic compound characterized by the presence of a chlorophenyl group, a trifluoromethylphenyl group, and a furamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide typically involves the reaction of 2-chlorophenylamine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with furamide under controlled temperature conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability or enhanced mechanical strength
Mecanismo De Acción
The mechanism of action of 5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the production of crop-protection products.
Trifluoromethylpyridine: Important in the development of agrochemical and pharmaceutical compounds.
Uniqueness
5-(2-Chlorophenyl)-N-(2-(trifluoromethyl)phenyl)-2-furamide is unique due to its combination of a chlorophenyl group and a trifluoromethylphenyl group, which imparts distinct chemical and physical properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific fields.
Propiedades
Número CAS |
853314-68-8 |
|---|---|
Fórmula molecular |
C18H11ClF3NO2 |
Peso molecular |
365.7 g/mol |
Nombre IUPAC |
5-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11ClF3NO2/c19-13-7-3-1-5-11(13)15-9-10-16(25-15)17(24)23-14-8-4-2-6-12(14)18(20,21)22/h1-10H,(H,23,24) |
Clave InChI |
PWWFYNIALJKPNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


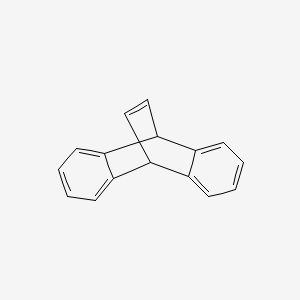
![[Phenoxy(diphenyl)methyl]benzene](/img/structure/B11954270.png)
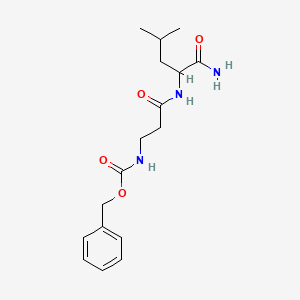
![2-[(3-Methoxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11954277.png)
